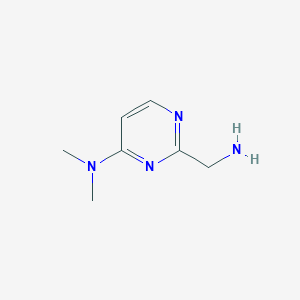

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

概要

説明

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with an aminomethyl group and two N,N-dimethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of a pyrimidine derivative with formaldehyde and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. The aminomethyl group at position 2 and dimethylamino group at position 4 direct reactivity toward electrophilic and nucleophilic agents.

Key Reactions:

-

Halogen Displacement :

Reaction with alkyl halides (e.g., bromomethylbenzoic acid) under basic conditions (Na₂CO₃, ethanol) yields N-alkylated derivatives via substitution at the aminomethyl group.

Example: -

Amination :

Reacts with ammonia (NH₃) under catalytic conditions (Al₂O₃, 210–300°C) to replace alkoxy groups, forming primary amines .

Condensation Reactions

The aminomethyl group participates in condensation with carbonyl compounds.

Example:

-

Schiff Base Formation :

Reacts with aldehydes (e.g., formaldehyde) in ethanol to form imine derivatives. These intermediates are pivotal in synthesizing fused heterocycles:

Oxidation and Reduction

The aminomethyl group undergoes redox transformations:

Oxidation:

-

Catalytic Oxidation :

Treatment with KMnO₄ in acidic media oxidizes the aminomethyl group to a carboxylic acid, yielding pyrimidine-4-carboxylic acid derivatives.

Reduction:

-

Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring under high pressure (200 atm H₂), forming tetrahydropyrimidine derivatives .

Catalytic Amination

The compound serves as an intermediate in catalytic amination processes.

Table 1: Catalytic Amination Conditions and Yields

| Catalyst | Temp (°C) | Pressure (bar) | Solvent | Yield (%) |

|---|---|---|---|---|

| Ru-PNP Pincer | 155 | 5 (H₂) | Toluene | 35 |

| CuCrO | 200 | 200 (H₂) | Dioxane | 35 |

| Ni–Cu–Cr₂O₃ | 140 | 200 (H₂) | Flow Reactor | 20 |

Biological Derivatization

The aminomethyl group is modified to enhance bioactivity:

-

Antibacterial Analogues :

Reaction with aryl chlorides under solvent-free conditions (80–90°C, triethylamine) produces 2-aminopyrimidine derivatives with antimicrobial properties .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is primarily explored for its potential as a pharmaceutical compound. Its structural features enable interaction with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Case Study: Dual Sirt2/HDAC6 Inhibitors

Recent research has highlighted the compound's role as a building block for dual Sirt2/HDAC6 inhibitors. These inhibitors have shown promise in enhancing cell viability in ovarian cancer cells compared to traditional single-target therapies . The dual inhibition mechanism allows for a more effective therapeutic approach by simultaneously targeting multiple pathways involved in disease progression.

Nanotechnology in Drug Delivery

The compound has been utilized in the development of drug delivery systems, particularly in creating nanoparticles that improve the stability and bioavailability of therapeutic agents.

Application Highlights:

- Nanoparticle Synthesis: Functionalized silica nanoparticles incorporating this compound have been synthesized using sol-gel methods.

- Drug Loading Efficiency: These nanoparticles can carry anticancer drugs, enhancing their stability and allowing for controlled release at targeted sites, such as tumors.

| Property | Description |

|---|---|

| Loading Capacity | High drug loading due to large surface area |

| Release Kinetics | Gradual release improves therapeutic outcomes |

| Targeting Mechanism | Passive targeting to tumor sites |

Biochemical Research

In biochemical studies, this compound has been investigated for its binding affinity to various proteins and receptors. Molecular docking simulations have been employed to elucidate its mechanism of action, providing insights into its therapeutic potential.

Research Findings:

- Binding assays indicate significant interactions with key biological targets involved in disease pathways, highlighting the compound's potential role as a therapeutic agent .

Challenges and Future Directions

Despite its promising applications, there are challenges associated with the use of this compound:

- Biocompatibility: Ensuring that the compound is safe for use in vivo remains a critical concern.

- Immunogenicity: The potential for immune responses must be evaluated to avoid adverse effects during treatment.

Future research should focus on optimizing synthesis methods, enhancing biocompatibility, and conducting extensive clinical trials to establish efficacy and safety profiles.

作用機序

The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

2-aminopyrimidine: A simpler analog with similar biological activity.

4-amino-5-aminomethyl-2-methylpyrimidine: Another derivative with distinct chemical properties

Uniqueness

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where precise molecular interactions are required .

生物活性

2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine (commonly referred to as DMAP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMAP, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4, with a molecular weight of 168.20 g/mol. The compound features a pyrimidine core substituted with an aminomethyl group and two dimethyl groups, which influence its solubility and interaction with biological targets.

Research indicates that compounds structurally similar to DMAP exhibit various biological activities, including:

- Anticancer Properties : Similar compounds have been shown to inhibit aurora kinase A (AURKA), a key regulator in cell division. This inhibition can lead to the accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis through caspase activation (caspase-3 and caspase-7) and poly(ADP-ribose) polymerase cleavage.

- Enzyme Inhibition : DMAP may interact with specific enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent therapeutic effects.

Biological Activity Overview

A summary of the biological activities associated with DMAP is presented in the table below:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that DMAP derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways.

- Antimicrobial Properties : Preliminary investigations suggest that DMAP exhibits antimicrobial activity against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

- Enzyme Interaction Studies : Molecular docking simulations have been employed to assess the binding affinity of DMAP to specific enzymes involved in disease pathways. These studies indicated a favorable interaction profile, suggesting potential therapeutic applications in enzyme modulation.

特性

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNSRUAIRVKPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273292 | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-71-0 | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。